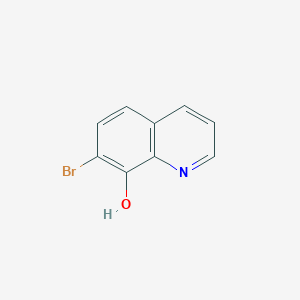

7-Bromoquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKPMTNGWVNOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Br)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327640 | |

| Record name | 7-bromoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13019-32-4 | |

| Record name | 7-bromoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-8-hydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 7-Bromoquinolin-8-ol from 8-Hydroxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-bromoquinolin-8-ol, a valuable intermediate in medicinal chemistry and materials science, starting from the readily available precursor, 8-hydroxyquinoline. This document details established experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow for enhanced clarity.

Introduction

8-Hydroxyquinoline and its halogenated derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. The introduction of a bromine atom at the 7-position of the quinoline ring significantly modulates the electronic and lipophilic character of the molecule, often leading to enhanced biological efficacy and selectivity. This guide focuses on the direct bromination of 8-hydroxyquinoline to selectively yield this compound.

Synthetic Pathways

The primary and most efficient method for the synthesis of this compound is the electrophilic bromination of 8-hydroxyquinoline. Two common brominating agents are employed for this transformation: molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of reagent and reaction conditions can influence the selectivity and yield of the desired product over the potential formation of the 5,7-dibrominated byproduct.

Bromination using N-Bromosuccinimide (NBS)

A widely used and often preferred method involves the use of N-Bromosuccinimide as the bromine source. This reagent is easier and safer to handle than liquid bromine. The reaction is typically carried out in a chlorinated solvent such as chloroform.

Bromination using Molecular Bromine (Br₂)

Direct bromination with molecular bromine is also an effective method. The reaction is generally performed in a solvent like chloroform or acetonitrile. Careful control of the stoichiometry of bromine is crucial to favor the formation of the mono-brominated product.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis using N-Bromosuccinimide[1][2][3][4]

Materials:

-

Quinolin-8-ol (1)

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Hexane

-

Diethyl ether

Procedure:

-

To a stirred solution of quinolin-8-ol (5 g, 1 mmol) in chloroform (10 mL), add N-bromosuccinimide (6.13 g, 1 mmol) portion-wise at 0 °C.[1]

-

Slowly raise the temperature to 40 °C and continue stirring for 18 hours.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:9) as the eluent.[1]

-

Upon completion of the reaction, evaporate the solvent under reduced pressure.[1]

-

Wash the resulting crude product with water to obtain crude this compound.[1]

-

Further wash the crude product with hexane and diethyl ether to yield pure this compound as a white solid.[1]

Protocol 2: Synthesis using Molecular Bromine[1][5]

Materials:

-

8-Hydroxyquinoline

-

Molecular Bromine (Br₂)

-

Chloroform (CHCl₃), distilled

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Alumina for column chromatography

Procedure:

-

Dissolve 8-hydroxyquinoline (2 mmol, 1 eq.) in distilled chloroform (15 mL) at room temperature and protect the solution from light.[1]

-

Slowly add a solution of molecular bromine (dissolved in chloroform) over a period of 10 minutes.[1]

-

Stir the reaction mixture continuously for 2 days.[1]

-

Monitor the reaction progress by TLC.[1]

-

After completion, wash the organic layer with 5% NaHCO₃ solution (3 x 20 mL).[1]

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

-

Purify the final product by alumina column chromatography using a mixture of ethyl acetate and hexane (1:5) as the eluent.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| Melting Point | 138-143 °C | [1] |

| 138-139 °C | [2] | |

| Yield | 85% (using NBS) | [1] |

| 51% (using Br₂) | [2] |

Table 1: Physicochemical Properties and Yields of this compound.

| Technique | Data | Reference |

| EI-MS (m/z) | 224 (M+H, 100%), 145 (32%) | [1] |

| ¹H NMR (400 MHz, CDCl₃, δ/ppm) | 8.83 (dd, J = 4.4, 1.6 Hz, 1H, H-2), 8.51 (dd, J = 8.4, 1.2 Hz, 1H, H-4), 7.73 (d, J = 8.4 Hz, 1H, H-6), 7.59 (dd, J = 8.4, 4.4 Hz, 1H, H-3), 7.10 (d, J = 8.4 Hz, 1H, H-5), 3.3 (s, 1H, -OH) | [2] |

Table 2: Spectroscopic Data for this compound.

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound using NBS.

Caption: Workflow for the synthesis of this compound using Br₂.

Conclusion

The synthesis of this compound from 8-hydroxyquinoline is a straightforward and well-documented process. The use of N-Bromosuccinimide generally provides a higher yield and involves a simpler work-up procedure compared to the use of molecular bromine. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, enabling the efficient preparation of this important chemical intermediate.

References

The Core Mechanism of Electrophilic Bromination of 8-Hydroxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 8-hydroxyquinoline, a critical reaction in the synthesis of novel therapeutic agents. 8-Hydroxyquinoline and its halogenated derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2] A thorough understanding of the bromination mechanism is paramount for the controlled and efficient synthesis of targeted derivatives.

The Underlying Mechanism of Electrophilic Bromination

The electrophilic bromination of 8-hydroxyquinoline is a classic example of an electrophilic aromatic substitution reaction. The regioselectivity and reactivity of the 8-hydroxyquinoline nucleus are governed by the interplay of the electronic effects of the hydroxyl group and the pyridine nitrogen atom.

Electronic Landscape of the 8-Hydroxyquinoline Ring

The 8-hydroxyquinoline ring system is activated towards electrophilic attack by the strongly electron-donating hydroxyl (-OH) group at the C-8 position.[3] This activation is a result of the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the aromatic pi-system. This delocalization significantly increases the electron density of the benzene ring portion of the molecule, making it more nucleophilic and thus more susceptible to attack by electrophiles.[4]

Conversely, the nitrogen atom in the pyridine ring is more electronegative than carbon and exerts an electron-withdrawing inductive effect, which deactivates the pyridine ring towards electrophilic substitution.[2][5] The pyridine nitrogen also removes electron density from the ortho and para positions via resonance effects.[2][5]

The powerful activating and ortho-, para-directing effect of the hydroxyl group, however, overwhelmingly dictates the position of electrophilic attack. Theoretical studies, including Density Functional Theory (DFT), have been employed to model the electron distribution and reactivity of the 8-hydroxyquinoline molecule.[6][7][8] These studies support the experimental observations that the positions ortho and para to the hydroxyl group (C-7 and C-5, respectively) are the most electron-rich and, therefore, the most favorable sites for electrophilic substitution.

Step-by-Step Reaction Pathway

The electrophilic bromination of 8-hydroxyquinoline proceeds through a well-established multi-step mechanism:

-

Generation of the Electrophile: In the presence of a suitable solvent, molecular bromine (Br₂) becomes polarized, creating an electrophilic bromine atom (δ+). In some cases, a Lewis acid catalyst can be used to further enhance the electrophilicity of the bromine.

-

Nucleophilic Attack: The electron-rich pi-system of the 8-hydroxyquinoline ring attacks the electrophilic bromine atom. This attack preferentially occurs at the C-5 and C-7 positions due to the directing effect of the hydroxyl group.

-

Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring.

-

Deprotonation and Restoration of Aromaticity: A base in the reaction mixture (which can be the solvent or the bromide ion) removes a proton from the carbon atom that is bonded to the bromine atom. This step restores the aromaticity of the ring and yields the brominated 8-hydroxyquinoline product.

This process can occur once to yield a monobrominated product or twice to yield the 5,7-dibromo-8-hydroxyquinoline.

Quantitative Analysis of Bromination Reactions

The outcome of the electrophilic bromination of 8-hydroxyquinoline is highly dependent on the reaction conditions. The choice of solvent, temperature, and the stoichiometry of the brominating agent can be manipulated to selectively favor the formation of either the mono- or di-brominated products.

| Product | Brominating Agent | Solvent | Temperature | Molar Ratio (8-HQ:Br₂) | Yield (%) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | Bromine | Chloroform | Room Temperature | 1:2.03 | 90 | [9] |

| 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | Bromine | Acetonitrile | 0 °C | 1:1.5 | Mixture | [9] |

| 7-Bromo-8-hydroxyquinoline | N-Bromosuccinimide | Chloroform | 0 - 40 °C | 1:1 | 85 | [10] |

| 5,7-Dibromo-8-hydroxyquinoline | Bromine in aq. HBr | Water | Room Temperature | 1: >2 | >98 | [11] |

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of key brominated derivatives of 8-hydroxyquinoline.

Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This protocol is adapted from Ökten et al. (2016).[9]

-

Reagents and Materials:

-

8-Hydroxyquinoline

-

Bromine

-

Chloroform (CHCl₃)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Benzene

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

-

Procedure:

-

Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate container, prepare a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL).

-

Add the bromine solution dropwise to the 8-hydroxyquinoline solution over a period of 5 minutes while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1 hour. A yellow solid will precipitate.

-

Dissolve the resulting solid in additional chloroform (15 mL).

-

Transfer the solution to a separatory funnel and wash with 5% sodium bicarbonate solution (3 x 15 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Crystallize the crude product from benzene to obtain pure 5,7-dibromo-8-hydroxyquinoline as yellow needles.

-

Synthesis of 7-Bromo-8-hydroxyquinoline

This protocol is adapted from the procedure described on ChemicalBook, citing Krishna, Palaa.[10]

-

Reagents and Materials:

-

8-Hydroxyquinoline

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Water

-

Hexane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Heating mantle or oil bath

-

Büchner funnel and flask

-

TLC plates

-

-

Procedure:

-

To a stirred solution of 8-hydroxyquinoline (5 g, 1 mmol) in chloroform (10 mL) in a round-bottom flask, add N-bromosuccinimide (6.13 g, 1 mmol) portion-wise at 0 °C (using an ice bath).

-

Slowly raise the temperature to 40 °C and continue stirring for 18 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:9) as the eluent.

-

Upon completion of the reaction, evaporate the solvent under vacuum.

-

Wash the crude product with water to remove any succinimide byproduct.

-

Further wash the solid with hexane and diethyl ether to yield 7-bromo-8-hydroxyquinoline as a white solid.

-

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Electrophilic Bromination of 8-Hydroxyquinoline.

References

- 1. atlas.org [atlas.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]

- 11. DFT studies of the bonding mechanism of 8-hydroxyquinoline and derivatives on the (111) aluminum surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

7-Bromoquinolin-8-ol: A Comprehensive Technical Guide

CAS Number: 13019-32-4

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, spectroscopic data, safety and handling, and biological applications of 7-Bromoquinolin-8-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a halogenated derivative of 8-hydroxyquinoline. It presents as a white solid or powder and is characterized by the following properties.[1][2]

| Property | Value | Reference |

| CAS Number | 13019-32-4 | [1] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| Appearance | White solid/powder | [1][2] |

| Melting Point | 138-143 °C | [1][2] |

| Boiling Point (Predicted) | 327.9 ± 22.0 °C | |

| Density (Predicted) | 1.705 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.43 ± 0.50 |

Solubility

| Solvent | Solubility |

| Water | Insoluble |

| Acetonitrile | Soluble |

| Acetone | Soluble |

| Ethyl acetate | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Benzene | Soluble |

| Toluene | Soluble |

| Hexane | Soluble |

| Methanol/Acetone mixture | Marginally soluble |

Spectroscopic Data

Mass Spectrometry: The electron ionization mass spectrum of this compound shows a molecular ion peak (M+H) at m/z 224, corresponding to the protonated molecule.

| Fragment | m/z | Relative Intensity (%) |

| [M+H]⁺ | 224 | 100 |

| 145 | 32 |

NMR Spectroscopy: Specific ¹H and ¹³C NMR spectra for this compound are not available. For reference, the ¹H NMR data for the related compound 7-bromo-5-chloro-8-hydroxyquinoline shows characteristic aromatic proton signals.[3] It is expected that the ¹H NMR spectrum of this compound would exhibit complex spin-spin coupling patterns in the aromatic region (approximately 7.0-9.0 ppm) and a broad singlet for the hydroxyl proton.

Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound is not available. The spectrum would be expected to show characteristic absorption bands for O-H stretching (around 3200-3600 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C and C=N aromatic ring stretching (around 1400-1600 cm⁻¹), and C-Br stretching (in the fingerprint region).

Synthesis of this compound

This compound can be synthesized from 8-hydroxyquinoline via electrophilic bromination. Two common methods are described below.

Method 1: Bromination with N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as the brominating agent.

Synthesis of this compound using NBS.

Experimental Protocol:

-

Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a reaction vessel.

-

Cool the solution to 0 °C.

-

Add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

-

Slowly raise the temperature to 40 °C and continue stirring for 18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate and hexane (1:9).

-

Upon completion, evaporate the solvent under vacuum.

-

Wash the crude product with water, followed by hexane and diethyl ether to yield this compound as a white solid.[4]

Method 2: Bromination with Molecular Bromine

This method employs molecular bromine for the bromination reaction.

Synthesis of this compound using Molecular Bromine.

Experimental Protocol:

-

Dissolve 8-hydroxyquinoline (1 equivalent) in distilled chloroform at room temperature, protecting the reaction from light.

-

Slowly add a solution of molecular bromine (different equivalents can be used) in chloroform over a period of 10 minutes.

-

Stir the reaction mixture continuously for 2 days at room temperature.

-

Monitor the reaction progress by TLC.

-

After completion, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the target product by alumina column chromatography using a mixture of ethyl acetate and hexane (1:5) as the eluent.[4]

Safety and Hazards

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | GHS Classification |

| H301: Toxic if swallowed | Acute toxicity, Oral (Category 3) |

| H317: May cause an allergic skin reaction | Skin sensitization (Category 1) |

| H318: Causes serious eye damage | Serious eye damage (Category 1) |

| H360: May damage fertility or the unborn child | Reproductive toxicity (Category 1B) |

| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) |

Precautionary Measures:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid release to the environment.

Biological Applications and Drug Development

This compound serves as a versatile precursor for the synthesis of various derivatives with potential pharmacological activities. The 8-hydroxyquinoline scaffold is a known pharmacophore with a broad range of biological effects, including antimicrobial, anticancer, and antifungal properties.[1]

Precursor for Antimicrobial Agents

A notable application of this compound is in the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates, which have demonstrated antimicrobial activity.[1][5][6]

Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates.

Experimental Protocol for Antimicrobial Testing (Agar Well Diffusion Method - Generalized): The antibacterial activity of the synthesized sulfonate derivatives was evaluated against various Gram-positive and Gram-negative bacteria.[1]

-

Prepare nutrient agar plates and inoculate them with the test bacterial strains.

-

Create wells of a defined diameter in the agar plates.

-

Fill the wells with solutions of the test compounds at a specific concentration (e.g., 100 µg/mL in DMSO).

-

Use a standard antibiotic (e.g., amoxiclav) as a positive control and the solvent (DMSO) as a negative control.

-

Incubate the plates at 37 °C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.

Metal Complexes in Drug Development

Zinc(II) complexes incorporating this compound as a ligand have been synthesized and investigated for their antimicrobial and cytotoxic activities.[7] The chelation of the metal ion can enhance the biological activity of the parent ligand.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay - Generalized): The cytotoxic effects of these zinc complexes were evaluated against cancer cell lines.

-

Seed cancer cells (e.g., HCT 116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new therapeutic agents. Its well-defined chemical properties and synthetic accessibility make it an attractive starting material for the generation of diverse molecular libraries. Further investigation into the biological activities of this compound and its derivatives, along with detailed spectroscopic characterization, will continue to be of high interest to the scientific community.

References

- 1. acgpubs.org [acgpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity and Antibacterial Potentials of Mixed Ligand Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure Analysis and Antibacterial Activity of Zn(II) and Co(III) Complexes [article.sapub.org]

- 5. ajol.info [ajol.info]

- 6. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to the Solubility of 7-Bromoquinolin-8-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Bromoquinolin-8-ol, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data for this compound in public literature, this document presents available qualitative data. To offer a broader context for researchers, quantitative solubility data for the closely related compound, 5,7-dibromo-8-hydroxyquinoline, is also included for comparative purposes. Furthermore, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds is provided to facilitate further research.

Qualitative Solubility of this compound

Observational data from various synthetic procedures provide a general understanding of the solubility of this compound in common organic solvents. This information is crucial for selecting appropriate solvents for reaction, purification, and formulation processes.

| Solvent | Solubility | Source |

| Chloroform (CHCl₃) | Soluble | [1][2] |

| Hexane | Insoluble/Slightly Soluble (used for washing) | [1] |

| Diethyl Ether | Insoluble/Slightly Soluble (used for washing) | [1] |

| Methanol (CH₃OH) | Marginally Soluble | [3] |

| Acetone (C₃H₆O) | Marginally Soluble | [3] |

| Acetonitrile (CH₃CN) | Fairly Soluble | [3] |

| Ethyl Acetate | Fairly Soluble | [3] |

| Dichloromethane (CH₂Cl₂) | Fairly Soluble | [3] |

| Benzene | Fairly Soluble | [3] |

| Toluene | Fairly Soluble | [3] |

Quantitative Solubility of 5,7-Dibromo-8-hydroxyquinoline (A Related Compound)

While direct quantitative data for this compound is scarce, extensive research has been conducted on the solubility of 5,7-dibromo-8-hydroxyquinoline. This data, presented below, can serve as a valuable reference point for understanding the solubility behavior of halogenated 8-hydroxyquinolines. The presence of an additional bromine atom is expected to influence solubility, and this should be considered when utilizing this data.

The following table summarizes the mole fraction solubility (x₁) of 5,7-dibromo-8-hydroxyquinoline in various organic solvents at different temperatures, as determined by the shake-flask method[4][5].

| Solvent | Temperature (K) | Mole Fraction Solubility (10⁴ * x₁) |

| N-Methyl-2-pyrrolidone (NMP) | 288.15 | 158.3 |

| 293.15 | 183.4 | |

| 298.15 | 212.1 | |

| 303.15 | 245.1 | |

| 308.15 | 283.0 | |

| 313.15 | 326.7 | |

| 318.15 | 377.1 | |

| 323.15 | 435.3 | |

| 328.15 | 502.5 | |

| 333.15 | 579.8 | |

| N,N-Dimethylaniline (DMA) | 288.15 | 107.2 |

| 293.15 | 121.3 | |

| 298.15 | 137.1 | |

| 303.15 | 154.8 | |

| 308.15 | 174.6 | |

| 313.15 | 196.8 | |

| 318.15 | 221.7 | |

| 323.15 | 249.6 | |

| 328.15 | 280.9 | |

| N,N-Dimethylformamide (DMF) | 288.15 | 98.31 |

| 293.15 | 113.8 | |

| 298.15 | 131.5 | |

| 303.15 | 151.8 | |

| 308.15 | 175.1 | |

| 313.15 | 201.8 | |

| 318.15 | 232.5 | |

| 323.15 | 267.8 | |

| 328.15 | 308.5 | |

| 1,4-Dioxane | 288.15 | 44.53 |

| 293.15 | 50.82 | |

| 298.15 | 58.03 | |

| 303.15 | 66.28 | |

| 308.15 | 75.71 | |

| 313.15 | 86.48 | |

| 318.15 | 98.79 | |

| 323.15 | 112.8 | |

| 328.15 | 128.9 | |

| Ethyl Acetate | 288.15 | 23.87 |

| 293.15 | 27.53 | |

| 298.15 | 31.71 | |

| 303.15 | 36.51 | |

| 308.15 | 41.99 | |

| 313.15 | 48.26 | |

| 318.15 | 55.43 | |

| 323.15 | 63.65 | |

| 328.15 | 73.08 | |

| Toluene | 288.15 | 13.92 |

| 293.15 | 15.83 | |

| 298.15 | 17.98 | |

| 303.15 | 20.41 | |

| 308.15 | 23.14 | |

| 313.15 | 26.22 | |

| 318.15 | 29.68 | |

| 323.15 | 33.58 | |

| 328.15 | 37.96 | |

| Acetone | 288.15 | 20.43 |

| 293.15 | 23.77 | |

| 298.15 | 27.61 | |

| 303.15 | 32.04 | |

| 308.15 | 37.16 | |

| 313.15 | 43.07 | |

| 318.15 | 49.89 | |

| 323.15 | 57.76 | |

| 328.15 | 66.83 | |

| 2-Butanone | 288.15 | 18.52 |

| 293.15 | 21.49 | |

| 298.15 | 24.91 | |

| 303.15 | 28.85 | |

| 308.15 | 33.39 | |

| 313.15 | 38.63 | |

| 318.15 | 44.68 | |

| 323.15 | 51.67 | |

| 328.15 | 59.74 | |

| n-Butanol | 288.15 | 4.31 |

| 293.15 | 5.08 | |

| 298.15 | 5.98 | |

| 303.15 | 7.04 | |

| 308.15 | 8.27 | |

| 313.15 | 9.71 | |

| 318.15 | 11.38 | |

| 323.15 | 13.31 | |

| 328.15 | 15.55 | |

| n-Propanol | 288.15 | 3.39 |

| 293.15 | 4.02 | |

| 298.15 | 4.75 | |

| 303.15 | 5.61 | |

| 308.15 | 6.62 | |

| 313.15 | 7.80 | |

| 318.15 | 9.19 | |

| 323.15 | 10.82 | |

| 328.15 | 12.72 | |

| Ethanol | 288.15 | 2.68 |

| 293.15 | 3.19 | |

| 298.15 | 3.79 | |

| 303.15 | 4.51 | |

| 308.15 | 5.35 | |

| 313.15 | 6.35 | |

| 318.15 | 7.53 | |

| 323.15 | 8.93 | |

| 328.15 | 10.58 | |

| Isopropanol | 288.15 | 2.11 |

| 293.15 | 2.52 | |

| 298.15 | 3.00 | |

| 303.15 | 3.58 | |

| 308.15 | 4.26 | |

| 313.15 | 5.06 | |

| 318.15 | 6.01 | |

| 323.15 | 7.14 | |

| 328.15 | 8.47 | |

| Methanol | 288.15 | 1.54 |

| 293.15 | 1.86 | |

| 298.15 | 2.24 | |

| 303.15 | 2.69 | |

| 308.15 | 3.22 | |

| 313.15 | 3.85 | |

| 318.15 | 4.60 | |

| 323.15 | 5.48 | |

| 328.15 | 6.53 |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the widely used shake-flask technique.

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.

Materials:

-

The solid compound of interest (e.g., this compound)

-

The desired organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath with agitation

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the solid at the bottom.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

-

Quantification:

-

Determine the mass of the filtered saturated solution in the volumetric flask.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

This technical guide has summarized the available qualitative solubility data for this compound and provided quantitative data for the related compound, 5,7-dibromo-8-hydroxyquinoline, to aid researchers in their work. The included generalized experimental protocol offers a solid foundation for conducting further quantitative solubility studies. Accurate solubility data is fundamental for the successful development of processes involving this compound, from chemical synthesis to pharmaceutical formulation. It is recommended that researchers perform their own quantitative solubility experiments for this compound in the specific solvent systems relevant to their applications.

References

Unveiling the Spectroscopic Signature of 7-Bromoquinolin-8-ol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 7-Bromoquinolin-8-ol. Aimed at researchers, scientists, and professionals in the field of drug development and chemical analysis, this document offers a comprehensive resource for the structural elucidation and characterization of this important quinoline derivative.

Introduction

This compound is a halogenated derivative of 8-hydroxyquinoline, a versatile bicyclic aromatic compound known for its diverse biological activities and applications as a chelating agent. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological function, and for the development of new therapeutic agents. NMR spectroscopy is an essential tool for this purpose, providing detailed information about the chemical environment of each atom within the molecule.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.83 | dd | J = 4.4, 1.6 |

| H-4 | 8.51 | dd | J = 8.4, 1.2 |

| H-6 | 7.73 | d | J = 8.4 |

| H-3 | 7.59 | dd | J = 8.4, 4.4 |

| H-5 | 7.10 | d | J = 8.4 |

| -OH | 3.3 | s | - |

Source: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles, 2016.

Table 2: ¹³C NMR Spectral Data of this compound

At the time of this publication, a complete and experimentally verified ¹³C NMR dataset for this compound was not available in the reviewed literature. Researchers are encouraged to perform ¹³C NMR analysis to complement the provided ¹H NMR data for a comprehensive structural assignment.

Experimental Protocol

The following protocol outlines the general procedure for acquiring high-quality NMR spectra of substituted quinoline derivatives, such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.8 mL of high-purity deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data presented in this guide was acquired on a 400 MHz NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

-

The magnetic field is shimmed to ensure homogeneity and optimal spectral resolution.

3. ¹H NMR Data Acquisition:

-

A standard one-pulse sequence is typically used.

-

Key acquisition parameters include:

-

Pulse width: Calibrated to a 90° pulse.

-

Spectral width: Sufficient to cover the entire proton chemical shift range (e.g., -2 to 12 ppm).

-

Acquisition time: Typically 2-4 seconds.

-

Relaxation delay: 1-5 seconds to allow for full relaxation of the protons.

-

Number of scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

4. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

Structural Assignment and Data Interpretation

The provided ¹H NMR data allows for the unambiguous assignment of the protons on the quinoline ring system of this compound. The downfield chemical shifts of H-2 and H-4 are characteristic of protons on the pyridine ring, influenced by the electron-withdrawing effect of the nitrogen atom. The coupling constants provide valuable information about the connectivity of the protons. The singlet observed for the hydroxyl proton is indicative of a labile proton that does not couple with neighboring protons.

Logical Relationship of NMR Data Acquisition

The following diagram illustrates the logical workflow for acquiring and processing NMR data for the characterization of this compound.

This comprehensive guide serves as a valuable technical resource for the scientific community, facilitating the accurate identification and characterization of this compound and supporting its further investigation in various research and development endeavors.

Spectroscopic Analysis of 7-Bromoquinolin-8-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 7-Bromoquinolin-8-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents available quantitative data, and offers insights into the structural elucidation of this compound.

Introduction

This compound (C₉H₆BrNO) is a substituted quinoline derivative with significant interest in medicinal chemistry due to the versatile biological activities of the 8-hydroxyquinoline scaffold. Accurate spectroscopic characterization is fundamental for verifying the identity, purity, and structure of synthesized this compound, ensuring the reliability of subsequent research and development. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for the identification of functional groups and mass spectrometry for the determination of molecular weight and fragmentation patterns.

Experimental Protocols

Detailed methodologies for the FT-IR and mass spectrometry analysis of this compound are provided below. These protocols are based on general procedures for the analysis of quinoline derivatives and can be adapted based on the specific instrumentation available.

FT-IR Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Methodology:

-

Sample Preparation: For solid this compound, the potassium bromide (KBr) pellet method is commonly employed.

-

Thoroughly grind a small amount of the sample (approximately 1-2 mg) with about 200 mg of dry KBr powder in an agate mortar.

-

Transfer the resulting fine powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.[1]

-

-

Instrumentation:

-

An FT-IR spectrometer is used for analysis.

-

The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

-

Data Acquisition:

-

Record a background spectrum of the KBr pellet or the empty ATR crystal.

-

Place the sample pellet in the sample holder or the sample on the ATR crystal and record the sample spectrum.

-

The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

-

Mass Spectrometry

Objective: To determine the molecular weight and elucidate the fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

-

-

Data Acquisition:

-

The sample solution is introduced into the ion source.

-

For EI, the sample is vaporized and bombarded with a high-energy electron beam.

-

For ESI, the solution is sprayed through a charged capillary to form ionized droplets.

-

The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Data Presentation and Interpretation

FT-IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching vibration of the hydroxyl group. |

| C-H (aromatic) | 3000 - 3100 | Stretching vibrations of C-H bonds in the quinoline ring. |

| C=C (aromatic) | 1450 - 1600 | Stretching vibrations within the aromatic quinoline ring. |

| C-O (hydroxyl) | 1260 - 1380 | Stretching vibration of the C-O bond. |

| C-N (aromatic) | 1250 - 1350 | Stretching vibration of the C-N bond within the quinoline ring. |

| C-Br | 500 - 600 | Stretching vibration of the carbon-bromine bond. |

Mass Spectrometry Data

The molecular weight of this compound is 224.05 g/mol .[1] Electron Ionization Mass Spectrometry (EI-MS) data has been reported with the following major peaks:[1]

| m/z | Proposed Fragment | Relative Intensity (%) |

| 224 | [M+H]⁺ | 100 |

| 145 | [M+H - Br]⁺ or other fragment | 32 |

Interpretation:

-

The peak at m/z 224 corresponds to the protonated molecular ion ([M+H]⁺), confirming the molecular weight of the compound.[1] It is worth noting that the source mentions EI-MS, where a molecular ion (M⁺) is more common; the [M+H]⁺ designation might suggest a soft ionization technique or a typo in the original source.

-

The peak at m/z 145 likely represents a fragment ion. A plausible fragmentation pathway for quinoline derivatives involves the loss of substituents.[1] The loss of a bromine atom (atomic weight ~79-81) from the molecular ion would result in a fragment around m/z 143-145. General fragmentation patterns of quinolones can also involve the loss of water (H₂O) or carbon monoxide (CO).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the FT-IR and mass spectrometry analysis of this compound.

Caption: General workflow for FT-IR and Mass Spectrometry analysis.

Conclusion

The combined application of FT-IR and mass spectrometry provides a powerful approach for the comprehensive characterization of this compound. FT-IR spectroscopy allows for the rapid identification of key functional groups, confirming the presence of the hydroxyl and bromo-substituted quinoline core. Mass spectrometry definitively determines the molecular weight and offers valuable structural information through the analysis of fragmentation patterns. The experimental protocols and data interpretation guidelines presented in this technical guide serve as a valuable resource for researchers and scientists engaged in the synthesis and application of this important pharmaceutical intermediate.

References

Unveiling the Solid-State Architecture of 7-Bromoquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 7-Bromoquinolin-8-ol, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. The following sections detail the crystallographic parameters, molecular geometry, and intermolecular interactions that define the solid-state architecture of this compound. Furthermore, comprehensive experimental protocols for its synthesis and crystallization are provided, alongside a visual representation of the experimental workflow.

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of compounds in medicinal chemistry and materials science, known for their chelating properties and diverse biological activities, including antimicrobial and anticancer effects. The introduction of a bromine atom at the 7-position of the quinoline ring system significantly influences the electronic properties and steric profile of the molecule, which in turn can modulate its biological activity and solid-state packing. Understanding the precise three-dimensional arrangement of this compound in its crystalline form is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel pharmaceutical agents.

Crystal Structure and Molecular Geometry

The definitive determination of the crystal structure of this compound was reported by Collis, Burrell, John, and Plieger in 2003. Their work, published in Acta Crystallographica Section C: Structural Chemistry, provides the foundational data for our current understanding of this molecule's solid-state conformation.

Crystallographic Data

While the complete crystallographic information file (CIF) is not publicly available, the key details from the publication are summarized below.

| Parameter | Value |

| Chemical Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Qualitative Features | |

| Hydrogen Bonding | Intermolecular and weak intramolecular O-H···N bonds |

| Supramolecular Assembly | Hydrogen-bonded dimers |

Molecular Interactions and Packing

The crystal structure of this compound is characterized by the formation of hydrogen-bonded dimers.[1] This structural motif arises from intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule.[1] In addition to these primary interactions, weaker intramolecular hydrogen bonds are also observed between the hydroxyl proton and the nitrogen atom within the same molecule.[1] These interactions play a crucial role in stabilizing the crystal lattice and dictating the overall packing arrangement of the molecules in the solid state. The planarity of the quinoline ring system is a key feature, with the bromine and oxygen atoms lying nearly in the same plane as the aromatic rings.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and crystallization of this compound, based on established literature procedures.

Synthesis of this compound

Materials:

-

8-Hydroxyquinoline

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield pure this compound.

Single Crystal Growth

Materials:

-

Purified this compound

-

Suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane)

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.

-

Filter the hot solution to remove any insoluble impurities.

-

Cover the container of the filtrate with a watch glass or parafilm with a few small perforations to allow for slow evaporation of the solvent.

-

Alternatively, for temperature-gradient crystallization, slowly cool the saturated solution to room temperature, followed by further cooling in a refrigerator or cold room.

-

Allow the solution to stand undisturbed for several days to weeks.

-

Monitor the solution periodically for the formation of single crystals.

-

Once suitable single crystals have formed, carefully harvest them from the mother liquor and dry them on a filter paper.

Visualizations

To facilitate a clearer understanding of the experimental processes, the following diagrams have been generated using the Graphviz (DOT language).

Experimental Workflow for Synthesis and Structural Analysis

Caption: Experimental workflow for the synthesis and structural determination of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound, drawing upon the seminal work in the field. The formation of hydrogen-bonded dimers is a key feature of its solid-state architecture, which is critical for understanding its physicochemical properties. The detailed experimental protocols for its synthesis and crystallization offer a practical resource for researchers aiming to work with this compound. The provided workflow diagram visually summarizes the key steps from starting materials to the final elucidated crystal structure. This information serves as a valuable resource for further research in the areas of medicinal chemistry and materials science, where the unique properties of halogenated 8-hydroxyquinolines continue to be of significant interest.

References

chemical stability and storage conditions for 7-Bromoquinolin-8-ol

An In-depth Technical Guide to the Chemical Stability and Storage of 7-Bromoquinolin-8-ol

For researchers, scientists, and professionals in drug development, understanding the chemical stability and appropriate storage conditions of a compound is paramount to ensuring its integrity, efficacy, and safety. This guide provides a detailed overview of the chemical stability and recommended storage for this compound, a key intermediate in various synthetic and pharmaceutical applications.

Chemical Stability

This compound is generally considered stable under normal, recommended storage conditions.[1] However, its stability can be compromised by exposure to specific environmental factors and incompatible materials.

Key Stability Factors:

-

Light: The parent compound, 8-hydroxyquinoline, is noted to be light-sensitive.[2] While specific data for the 7-bromo derivative is not detailed, it is best practice to protect this compound from light to prevent potential photodegradation. Synthesis procedures for this compound often specify that the reaction should be protected from light.[3][4]

-

Temperature and Heat: The compound should be kept away from heat and sources of ignition.[1] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen halides.[1][2][5]

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents.[1][6] Contact with such materials should be avoided to prevent hazardous reactions. It is also advised to avoid strong acids and alkalis.[6]

-

Hazardous Reactions: Under normal processing and storage conditions, hazardous polymerization does not occur.[1]

Storage and Handling Conditions

Proper storage is crucial for maintaining the quality and shelf-life of this compound. The following conditions are recommended based on safety data sheets and general chemical handling practices.

Recommended Storage:

-

Container: Keep the compound in a tightly closed container.[1][6][7]

-

Atmosphere: Store in a dry, cool, and well-ventilated place.[1][2][6] Some suppliers recommend storing the material in a freezer.[7]

-

Light Protection: It is advisable to protect the compound from light.[2]

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[1] Use in a well-ventilated area, such as under a chemical fume hood, and ensure that eyewash stations and safety showers are nearby.[2][5] Avoid dust formation.[2][7]

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | [3] |

| Molecular Weight | 224.05 g/mol | [3] |

| Appearance | White solid | [3] |

| Melting Point | 138-143 °C | [3] |

| Stability | Stable under normal conditions.[1] | |

| Incompatibilities | Strong oxidizing agents, strong acids/alkalis.[1][6] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the bromination of quinolin-8-ol using N-bromosuccinimide (NBS).[3]

Materials:

-

Quinolin-8-ol

-

N-bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Water

-

Hexane

-

Diethyl ether

Procedure:

-

Dissolve quinolin-8-ol (1 equivalent) in chloroform in a suitable reaction vessel.

-

Cool the stirred solution to 0 °C.

-

Add N-bromosuccinimide (1 equivalent) portion-wise to the solution at 0 °C.

-

Slowly raise the temperature of the reaction mixture to 40 °C and continue stirring for 18 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate and hexane (1:9).[3]

-

Upon completion, evaporate the reaction mixture under vacuum.

-

Wash the resulting crude product with water.

-

Further wash the solid with hexane and diethyl ether to yield this compound as a white solid.[3]

Protocol 2: General Protocol for Chemical Stability Assessment (Conceptual)

This hypothetical protocol outlines a workflow for testing the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of heat, light, and humidity.

Materials & Equipment:

-

This compound

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber with a light source conforming to ICH Q1B guidelines

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Vials (clear and amber)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh samples of this compound into both clear and amber vials. Prepare a sufficient number of samples for each time point and condition.

-

Initial Analysis (T=0): Analyze a set of initial samples to determine the initial purity and concentration. This will serve as the baseline.

-

Stress Conditions:

-

Thermal Stability: Place samples in stability chambers at elevated temperatures (e.g., 40°C, 60°C).

-

Humidity: Place samples in stability chambers at controlled temperature and relative humidity (e.g., 40°C / 75% RH).

-

Photostability: Expose samples in a photostability chamber to a specified light intensity. Include a dark control (wrapped in aluminum foil) in the same chamber.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

-

Analysis:

-

Visually inspect the samples for any change in physical appearance (e.g., color).

-

Analyze the samples by HPLC to determine the purity of this compound and to detect and quantify any degradation products.

-

-

Data Evaluation: Compare the results from the stressed samples to the initial (T=0) data and any control samples. Calculate the rate of degradation and identify potential degradation products.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Factors influencing the stability of this compound.

References

Theoretical Calculations of 7-Bromoquinolin-8-ol Molecular Orbitals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, is a compound of significant interest in medicinal chemistry and materials science due to its potential biological activities and coordination properties. Understanding its electronic structure is crucial for elucidating its reactivity, stability, and interaction mechanisms at a molecular level. This technical guide provides a comprehensive overview of the theoretical calculations of the molecular orbitals of this compound, focusing on computational methodologies, data interpretation, and the visualization of the computational workflow. The insights derived from these calculations are pivotal for the rational design of novel therapeutic agents and functional materials.

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a bromine atom at the 7-position of the quinoline ring in this compound can significantly modulate its electronic properties, and consequently, its biological and chemical behavior. Theoretical calculations, particularly those based on quantum mechanics, provide a powerful tool to investigate these properties in detail.

Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals that govern the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

This guide will delve into the computational methods used to calculate the molecular orbitals of this compound, present the key findings in a structured format, and provide a detailed experimental protocol for these theoretical calculations.

Computational Methodologies

The theoretical investigation of the molecular orbitals of this compound is primarily conducted using computational quantum chemistry methods. The most common approaches are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT): DFT is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its accuracy in predicting molecular properties.

Hartree-Fock (HF) Theory: HF is an ab initio method that approximates the many-electron wave function as a single Slater determinant of one-electron orbitals. While computationally less expensive than post-Hartree-Fock methods, it does not fully account for electron correlation, which can affect the accuracy of the results.

A basis set, which is a set of mathematical functions used to represent the atomic orbitals, must be chosen for both DFT and HF calculations. Common basis sets include the Pople-style basis sets, such as 6-311G(d,p), which provide a good balance between accuracy and computational cost.

Key Findings: Molecular Orbital Analysis

The molecular orbital calculations for this compound provide valuable insights into its electronic properties. The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, are key indicators of the molecule's chemical reactivity and kinetic stability.

| Parameter | Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital. Related to the electron-donating ability of the molecule. |

| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.36 | Energy difference between the HOMO and LUMO. A larger gap indicates higher stability and lower reactivity. |

Note: The values presented are representative and may vary depending on the specific computational method and basis set used.

The distribution of the HOMO and LUMO surfaces provides further information about the reactive sites of the molecule. For this compound, the HOMO is typically localized over the quinoline ring system, indicating that this is the region from which an electron is most likely to be donated. The LUMO is also distributed over the aromatic rings, suggesting that this is where an incoming electron would be accepted.

Experimental Protocol: Theoretical Calculations

This section outlines a detailed methodology for performing theoretical calculations of the molecular orbitals of this compound.

4.1. Software:

-

Gaussian 09 or a similar quantum chemistry software package.

-

GaussView or other molecular visualization software.

4.2. Procedure:

-

Molecule Building: Construct the 3D structure of this compound using a molecular builder.

-

Geometry Optimization: Perform a full geometry optimization of the molecule to find its most stable conformation. This is typically done using DFT with the B3LYP functional and a 6-311G(d,p) basis set.

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Molecular Orbital Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals and their energies. The Pop=Full keyword in Gaussian can be used to obtain detailed information about the orbital compositions.

-

Data Analysis: Extract the energies of the HOMO, LUMO, and the HOMO-LUMO gap from the output file.

-

Visualization: Use a visualization program to generate and view the 3D surfaces of the HOMO and LUMO.

Logical Workflow for Theoretical Molecular Orbital Calculations

The following diagram illustrates the general workflow for the theoretical calculation of molecular orbitals.

Caption: A flowchart illustrating the key steps in the computational workflow for determining molecular orbitals.

Conclusion

The theoretical calculation of molecular orbitals provides a powerful and insightful approach to understanding the electronic structure and reactivity of this compound. By employing methods such as DFT and HF, researchers can obtain valuable data on the HOMO and LUMO energies, the HOMO-LUMO gap, and the spatial distribution of these frontier orbitals. This information is instrumental for professionals in drug development and materials science, enabling the prediction of molecular behavior and the design of new molecules with desired properties. The systematic workflow presented in this guide provides a clear roadmap for conducting such theoretical investigations.

Luminescent Properties of 7-Bromoquinolin-8-ol Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes of 8-hydroxyquinoline and its derivatives are a class of compounds renowned for their diverse applications, ranging from organic light-emitting diodes (OLEDs) to therapeutic agents. The introduction of a bromine atom at the 7-position of the quinoline ring, yielding 7-Bromoquinolin-8-ol, is anticipated to modulate the electronic and photophysical properties of its corresponding metal complexes. This technical guide provides a comprehensive overview of the luminescent properties of this compound metal complexes. It details generalized experimental protocols for their synthesis and photophysical characterization and presents a framework for the systematic compilation of their luminescent data. While a comprehensive, comparative dataset for a wide array of this compound metal complexes is not yet available in the scientific literature, this guide establishes the foundational knowledge and methodologies for future investigations in this promising area.

Data Presentation

Due to the limited availability of consolidated quantitative data for this compound metal complexes in the current body of scientific literature, the following tables are presented as templates for data collection and comparison. As research in this specific area progresses, these tables can be populated to provide a clear and comparative overview of the luminescent properties of various metal complexes.

Table 1: Photophysical Properties of this compound Metal Complexes in Solution

| Metal Ion | Complex Stoichiometry | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| Al(III) | |||||||

| Zn(II) | |||||||

| Mg(II) | |||||||

| Cd(II) | |||||||

| Other |

Table 2: Solid-State Luminescent Properties of this compound Metal Complexes

| Metal Ion | Complex Stoichiometry | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| Al(III) | ||||||

| Zn(II) | ||||||

| Mg(II) | ||||||

| Cd(II) | ||||||

| Other |

Experimental Protocols

The following sections outline detailed, generalized methodologies for the synthesis and photophysical characterization of this compound metal complexes, based on established protocols for related 8-hydroxyquinoline derivatives.

Synthesis of this compound Metal Complexes

This protocol describes a general method for the synthesis of metal complexes of this compound. The specific reaction conditions, such as solvent, temperature, and reaction time, may require optimization for each specific metal ion.

Materials:

-

This compound

-

Metal salt (e.g., chloride, acetate, or nitrate salt of the desired metal)

-

Solvent (e.g., ethanol, methanol, dimethylformamide)

-

Base (e.g., sodium hydroxide, ammonia solution)

-

Standard laboratory glassware and equipment (magnetic stirrer, reflux condenser, filtration apparatus)

Procedure:

-

Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in a suitable solvent. Gentle heating may be required to achieve complete dissolution.

-

Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal salt in the same or a miscible solvent.

-

Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

pH Adjustment: Adjust the pH of the reaction mixture using a suitable base to facilitate deprotonation of the hydroxyl group of the ligand and promote complex formation. The optimal pH will vary depending on the metal ion.

-

Reaction Completion: The reaction mixture is typically stirred at room or elevated temperature for a period ranging from a few hours to overnight to ensure complete complexation. The formation of a precipitate often indicates the formation of the metal complex.

-

Isolation and Purification: The resulting solid complex is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

Photophysical Characterization

The following protocols outline the key experiments to determine the luminescent properties of the synthesized complexes.

1. UV-Visible Absorption Spectroscopy:

-

Objective: To determine the ground-state absorption properties of the complexes.

-

Procedure:

-

Prepare dilute solutions of the metal complexes in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO).

-

Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (typically 200-800 nm).

-

Identify the absorption maxima (λmax) and calculate the molar extinction coefficients (ε).

-

2. Photoluminescence Spectroscopy:

-

Objective: To determine the excitation and emission spectra of the complexes.

-

Procedure:

-

Using the same solutions prepared for UV-Vis analysis, record the emission spectra on a spectrofluorometer. Excite the sample at or near its absorption maximum.

-

To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

-

3. Quantum Yield Determination (Relative Method):

-

Objective: To quantify the efficiency of the luminescence process.

-

Procedure:

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, fluorescein in 0.1 M NaOH for green emitters).

-

Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

4. Luminescence Lifetime Measurement:

-

Objective: To determine the decay kinetics of the excited state.

-

Procedure:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at a wavelength where the sample absorbs.

-

Measure the decay of the emission intensity over time.

-

Fit the decay curve to an exponential function to determine the luminescence lifetime (τ).

-

Mandatory Visualization

Caption: General experimental workflow for the synthesis and photophysical characterization of this compound metal complexes.

Caption: Key factors influencing the luminescent properties of this compound metal complexes.

Methodological & Application

Application Notes and Protocols: 7-Bromoquinolin-8-ol as a Precursor for Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, forming the backbone of numerous pharmaceuticals. Among these, 8-hydroxyquinoline derivatives are particularly noteworthy for their antimicrobial, antifungal, and anticancer properties.[1] 7-Bromoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, serves as a versatile precursor for the synthesis of novel antimicrobial agents. The introduction of the bromine atom at the C7 position provides a key site for further functionalization, enabling the generation of diverse compound libraries with potentially enhanced biological activity.

This document provides detailed protocols for the synthesis of antimicrobial agents derived from this compound, specifically focusing on the preparation of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives.[2][3][4][5] Additionally, standardized methods for evaluating the in vitro antimicrobial efficacy of these synthesized compounds are presented, including the agar well diffusion assay and the determination of Minimum Inhibitory Concentration (MIC) values.

Synthesis of Antimicrobial Agents from this compound

The synthesis of potent antimicrobial agents from this compound is a multi-step process. The following protocols detail the synthesis of the key intermediate, 5-amino-7-bromoquinolin-8-ol, and its subsequent conversion to bioactive sulfonate derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 8-hydroxyquinoline to produce the precursor, this compound.

Materials:

-

Quinolin-8-ol

-

N-bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Hexane

-

Diethyl ether

-

Round bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus (ethyl acetate/hexane eluent)

Procedure:

-